6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran is an organic compound with the molecular formula C10H11BrO It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran typically involves the bromination of 2,2-dimethyl-2,3-dihydrobenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of 6-bromo-2,2-dimethylbenzofuran-3-one.
Reduction: Formation of 2,2-dimethyl-2,3-dihydrobenzofuran.
Scientific Research Applications
6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly in the development of antimicrobial and anticancer agents.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the benzofuran core play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
6-Bromo-2,3-dihydrobenzofuran: Lacks the two methyl groups at the 2nd position.
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the bromine atom at the 6th position.
6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an additional nitrogen and oxygen in the ring structure.
Uniqueness: 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran is unique due to the presence of both the bromine atom and the two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3H-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECGLGPPTAQILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.